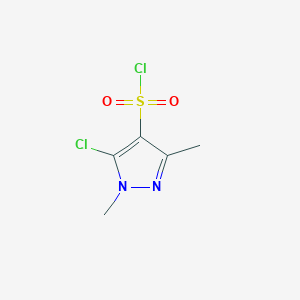
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
概要
説明
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a laboratory chemical . It is used as a pharmaceutical intermediate . The CAS number for this compound is 88398-93-0 .
Synthesis Analysis
The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The new method involves the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis
The molecular formula of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is C5H7ClN2O2S . The average mass is 130.576 Da and the monoisotopic mass is 130.029770 Da .Chemical Reactions Analysis
The synthesis of zolazepam involves several steps, including methyl amination, acylation, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .科学的研究の応用
Chemical Synthesis
- Azide Ring-Opening-Ring-Closure Reactions : 5-Chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide in dimethyl sulfoxide to produce a mixture of cyanopyrazoles and hydroxypyrazoles, demonstrating the utility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in complex chemical transformations (Becher et al., 1992).
Medicinal Chemistry
- Sulfonamide Derivatives Synthesis : The sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, a process related to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, yields various sulfonylated aminopyrazoles. These compounds are characterized by IR, UV, 1H NMR spectroscopy, and mass spectrometry, showing the compound's relevance in medicinal chemistry (Povarov et al., 2017).
Synthesis of Novel Compounds
- Non-Classical Transformation for Ligands : A study on a compound structurally similar to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, focusing on its reactions and potential as a ligand for benzodiazepine receptors (Maggio et al., 2013).
Biochemical Research
- Sulfonamides as Carbonic Anhydrase Inhibitors : Sulfonamide derivatives of heterocyclic compounds, similar to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, are studied for their ability to inhibit human carbonic anhydrases, an important target in biochemical research (Komshina et al., 2020).
Antibacterial Applications
- Synthesis and Biological Activity : The synthesis of 3,5-dimethyl-1H-pyrazole derivatives, which includes similar structures to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, was researched for their potential antibacterial activity, showing the compound's relevance in pharmaceutical and antibacterial research (Al-Smaisim, 2012).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
特性
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVUNSKAPCFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380385 | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
88398-93-0 | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)



![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)




